4-Amino-6-tert-butyl-3-(2,4-dimethoxyanilino)-1,2,4-triazin-5(4H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Amino-6-tert-butyl-3-(2,4-dimethoxyanilino)-1,2,4-triazin-5(4H)-one is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes an amino group, a tert-butyl group, and a dimethoxyanilino group attached to a triazine ring. The presence of these functional groups imparts specific chemical properties and reactivity to the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Amino-6-tert-butyl-3-(2,4-dimethoxyanilino)-1,2,4-triazin-5(4H)-one typically involves multi-step organic reactions. One common method includes the reaction of 2,4-dimethoxyaniline with a triazine derivative under controlled conditions. The reaction is often carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions. The final product is purified using techniques such as recrystallization or chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
4-Amino-6-tert-butyl-3-(2,4-dimethoxyanilino)-1,2,4-triazin-5(4H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The amino and dimethoxyanilino groups can participate in substitution reactions, leading to the formation of derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Substitution reactions often require catalysts like palladium or platinum and are conducted under specific temperature and pressure conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various derivatives with modified functional groups.
Scientific Research Applications
4-Amino-6-tert-butyl-3-(2,4-dimethoxyanilino)-1,2,4-triazin-5(4H)-one has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-Amino-6-tert-butyl-3-(2,4-dimethoxyanilino)-1,2,4-triazin-5(4H)-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
4,4’-Di-tert-butyl-2,2’-dipyridyl: Another compound with tert-butyl groups and a pyridine ring.
2-Amino-4-dimethylamino-1,3,5-triazine: Shares the triazine core structure.
Uniqueness
4-Amino-6-tert-butyl-3-(2,4-dimethoxyanilino)-1,2,4-triazin-5(4H)-one is unique due to its specific combination of functional groups, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable for specialized applications in research and industry.
Properties
Molecular Formula |
C15H21N5O3 |
---|---|
Molecular Weight |
319.36 g/mol |
IUPAC Name |
4-amino-6-tert-butyl-3-(2,4-dimethoxyanilino)-1,2,4-triazin-5-one |
InChI |
InChI=1S/C15H21N5O3/c1-15(2,3)12-13(21)20(16)14(19-18-12)17-10-7-6-9(22-4)8-11(10)23-5/h6-8H,16H2,1-5H3,(H,17,19) |
InChI Key |
DZQQQUGVJHAYKF-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=NN=C(N(C1=O)N)NC2=C(C=C(C=C2)OC)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.